1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Scientific Research Applications
1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the allyl and cyclopropyl groups may enhance its binding affinity and specificity towards these targets, potentially modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid include other pyrazole derivatives such as:
3(5)-Substituted pyrazoles: These compounds share the pyrazole core structure but differ in the substituents attached to the ring, influencing their reactivity and applications.
Indole derivatives: Although structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research fields.
Pyrazolo[1,5-a]pyrimidines:
This compound stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-cyclopropyl-2-prop-2-enylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-5-12-9(10(13)14)6-8(11-12)7-3-4-7/h2,6-7H,1,3-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRYNMPNWIGYBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CC(=N1)C2CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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